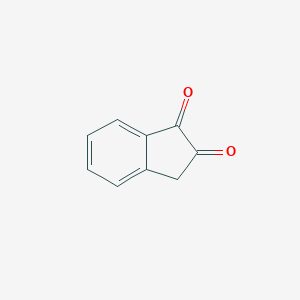

1,2-Indandione

Beschreibung

a fingerprint reagent; structure in first source

Structure

3D Structure

Eigenschaften

IUPAC Name |

3H-indene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFZGYRTVIPBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167314 | |

| Record name | 1,2-Indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16214-27-0 | |

| Record name | 1,2-Indandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016214270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Indandione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Indandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Indandione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Indandione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LZB7QNE77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Indandione: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Indandione, a vicinal diketone derivative of indane, is a compound of significant interest, primarily recognized for its application in forensic science as a highly sensitive reagent for the detection of latent fingerprints on porous surfaces. Its reaction with amino acids present in fingerprint residues yields a highly fluorescent product, allowing for clear visualization under specific light sources. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed experimental protocols for its synthesis and application in fingerprint development, and a summary of its reactivity. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and forensic science.

Chemical Structure and Identification

This compound is an organic compound with the systematic IUPAC name 1H-Indene-1,2(3H)-dione . It consists of a benzene ring fused to a five-membered ring containing two adjacent carbonyl groups.

Structural Identifiers:

-

CAS Number: 16214-27-0[1]

-

Molecular Formula: C₉H₆O₂[1]

-

SMILES: C1C2=CC=CC=C2C(=O)C1=O[1]

-

InChI: InChI=1S/C9H6O2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4H,5H2[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for laboratory applications.

| Property | Value | Reference(s) |

| Molecular Weight | 146.145 g/mol | [1] |

| Appearance | Yellow solid/crystalline powder | [1] |

| Melting Point | 117-124 °C | [1] |

| Boiling Point | 273.8 °C | [1] |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents. | [1] |

| UV-Vis (λmax) | 484 nm | [1] |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 1765, 1710 (C=O stretching) | [1] |

| ¹H NMR (500 MHz, DMSO-d₆, δ in ppm) | 7.38–7.47 (m, 1H), 7.53–7.66 (m, 1H), 7.78–7.90 (m, 2H), 3.61 (s, 2H) | [1] |

| ¹³C NMR (125 MHz, DMSO-d₆, δ in ppm) | 36.46, 124.38, 127.47, 127.89, 136.24, 136.81, 147.30, 187.58, 199.54 | [1] |

Experimental Protocols

Synthesis of this compound via Oxidation of 1-Indanone

This compound is commonly prepared by the oxidation of 1-indanone using selenium dioxide.[1] The following protocol outlines a general procedure for this synthesis.

Materials:

-

1-Indanone

-

Selenium Dioxide (SeO₂)

-

Dioxane (anhydrous)

-

Ethyl acetate

-

Petroleum ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-indanone in anhydrous dioxane.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium metal.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield pure this compound as a yellow crystalline solid.

Development of Latent Fingerprints

This protocol details the preparation of a this compound solution and its application for the visualization of latent fingerprints on porous surfaces.

Materials:

-

This compound

-

Ethyl acetate

-

HFE-7100 (or a suitable non-polar carrier solvent like petroleum ether)

-

Zinc Chloride (optional, for post-treatment)

-

Ethanol (anhydrous, for zinc chloride solution)

-

Glacial Acetic Acid (optional, for zinc chloride solution)

-

Methyl-tert-butyl ether (MTBE, for zinc chloride solution)

-

Spray bottle or dipping tray

-

Fume hood

-

Oven or heat press

-

Forensic light source (green light, ~515-570 nm)

-

Orange or red barrier filter goggles/camera filter

Working Solution Preparation:

-

In a fume hood, dissolve 2 grams of this compound in 70 mL of ethyl acetate. Stir until fully dissolved.

-

To this solution, add 930 mL of HFE-7100 and mix thoroughly.

-

Store the working solution in a dark, stoppered glass bottle in a refrigerator to prolong its shelf life.

Application Procedure:

-

In a fume hood, apply the this compound working solution to the porous substrate (e.g., paper) by spraying, dipping, or using a wash bottle.

-

Allow the item to air-dry completely (approximately 3 minutes).

-

To accelerate the development of fingerprints, heat the treated item in an oven at 100°C for 10-20 minutes. A relative humidity of approximately 60% can be beneficial but is not always necessary.

-

The developed fingerprints will appear as a faint pink color.

-

Visualize the developed prints under a forensic light source in the green light range (approximately 515-570 nm) while wearing orange or red barrier filter goggles. The prints will exhibit strong fluorescence.

Optional Zinc Chloride Post-Treatment:

Treatment with a zinc chloride solution can enhance the fluorescence of the developed fingerprints.

Zinc Chloride Solution Preparation:

-

In a fume hood, dissolve 30 grams of zinc chloride in a mixture of 500 mL of MTBE and 20 mL of anhydrous ethanol.

-

Stir until the zinc chloride is completely dissolved (this may take 30-60 minutes).

-

Add 10 mL of glacial acetic acid and dilute with 500 mL of a hydrocarbon solvent (e.g., petroleum ether).

-

Store in a brown glass bottle.

Zinc Chloride Application:

-

After the initial development with this compound and heating, lightly spray the item with the zinc chloride solution in a fume hood.

-

Allow the solvents to evaporate.

-

Re-examine the item under the forensic light source as described above.

Reactivity and Mechanism of Action

The primary application of this compound in forensic science relies on its reaction with the amino acids present in the eccrine and sebaceous sweat residues of latent fingerprints. This reaction is analogous to the well-known ninhydrin reaction.

The proposed mechanism involves the nucleophilic attack of the amino group of an amino acid on one of the carbonyl carbons of this compound. This is followed by dehydration to form a Schiff base. Subsequent decarboxylation and further reaction lead to the formation of a highly conjugated and fluorescent product, often referred to as "Joullié's Pink".

It is important to note that the reactivity of this compound can be influenced by the solvent system. In the presence of alcohols such as methanol, this compound can form a hemiketal, which has been shown to be less reactive towards amino acids. Therefore, the choice of solvent in the working solution is critical for optimal performance.

Visualizations

Caption: Experimental workflow for the synthesis and application of this compound.

Caption: Simplified reaction pathway of this compound with amino acids.

References

1,2-Indandione: A Technical Guide to Synthesis and Forensic Application

Introduction

1,2-Indandione is a highly effective chemical reagent used in forensic science for the detection and visualization of latent fingerprints on porous surfaces, such as paper and cardboard. It has gained widespread adoption due to its ability to produce intensely fluorescent prints when reacting with amino acid residues present in fingerprint sweat deposits. This characteristic often makes it superior to traditional reagents like DFO and ninhydrin, in some cases developing significantly more identifiable prints. First synthesized as an intermediate for ninhydrin analogues by Professor Madeleine Joullié and her team, its utility as a fingerprint reagent was discovered during evaluation by the U.S. Secret Service. Its simple synthesis, low cost, and high sensitivity have established it as a primary tool in the sequential processing of forensic evidence.

This guide provides an in-depth technical overview of the primary synthesis pathways for this compound, its mechanism of action in fingerprint development, and detailed experimental protocols for its application in a forensic laboratory setting.

Core Synthesis Pathways

The synthesis of this compound for forensic use is primarily achieved through the oxidation of a precursor molecule. The most established and commonly cited method utilizes 1-indanone as the starting material. An alternative pathway involves the direct oxidation of indene.

Oxidation of 1-Indanone with Selenium Dioxide

The most prevalent and historically significant method for preparing this compound is the oxidation of 1-indanone using selenium dioxide (SeO₂). This reaction provides a direct and efficient route to the desired vicinal diketone.

-

Reagents: 1-indanone, Selenium Dioxide (SeO₂), Dioxane (solvent), Celite (for filtration).

-

Procedure:

-

A solution of 1-indanone is prepared in hot dioxane.

-

Finely powdered selenium dioxide is added portion-wise to the solution while maintaining the temperature and stirring.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the hot solution is filtered through a pad of Celite to remove the precipitated black selenium metal.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography, to yield a yellow solid.

-

Oxidation of Indene with Hydrogen Peroxide

An alternative synthesis route involves the catalytic oxidation of indene. This method can be performed using a vanadium complex as a catalyst and hydrogen peroxide as the oxidant.

-

Reagents: Indene, 30% Hydrogen Peroxide (H₂O₂), Vanadyl acetylacetonate complex [VO(hyap)(acac)₂] (catalyst), Acetonitrile (solvent).

-

Procedure:

-

In a round-bottom flask equipped with a condenser, the indene substrate, catalyst, and acetonitrile are mixed.

-

An aqueous solution of 30% hydrogen peroxide is added to the mixture.

-

The solution is heated to 80°C and stirred continuously in an oil bath for approximately 6 hours.

-

The reaction progress is monitored using Gas Chromatography (GC).

-

After the reaction, the product is extracted from the catalyst solution using a biphasic extraction with a non-polar solvent like n-hexane.

-

The organic layer is then concentrated, and the product is identified and purified, often using GC-MS for analysis.

-

Data Presentation: Comparison of Synthesis Pathways

| Parameter | Oxidation of 1-Indanone | Oxidation of Indene |

| Starting Material | 1-Indanone | Indene |

| Primary Oxidant | Selenium Dioxide (SeO₂) | Hydrogen Peroxide (H₂O₂) |

| Typical Solvent | Dioxane | Acetonitrile |

| Catalyst Required | No | Vanadium Complex |

| Key Advantages | Well-established, reliable method. | Uses a less toxic oxidant (H₂O₂). |

| Key Disadvantages | Uses highly toxic Selenium Dioxide. | Requires a specific catalyst; may have lower yields. |

Synthesis Pathway Diagrams (DOT Language)

1,2-Indandione in Fingerprinting: A Technical Guide to its Discovery and Application

Executive Summary

1,2-Indandione has emerged as a leading reagent in forensic science for the development of latent fingerprints on porous surfaces. First proposed as a practical fingerprint reagent in the late 1990s, it has gained widespread adoption due to its ability to produce highly fluorescent prints, often outperforming traditional reagents like 1,8-diazafluoren-9-one (DFO) and ninhydrin. This guide provides an in-depth overview of the discovery, history, and technical application of this compound, tailored for researchers, scientists, and forensic professionals. It details the experimental protocols for its use, presents comparative data on its effectiveness, and illustrates key processes through diagrams.

Discovery and History

The journey of this compound in fingerprinting began with foundational research into amino acid-reactive compounds. A significant milestone was the work of Joullié and colleagues in 1997, which laid the groundwork for its application in forensics.[1][2] Subsequent research, particularly in Israel, further established its efficacy, leading to its adoption by forensic laboratories worldwide.[3]

A crucial development in the application of this compound was the introduction of a zinc chloride post-treatment. This addition was found to significantly enhance the fluorescence of the developed fingerprints, further increasing its sensitivity and utility.[4] Over the years, various formulations and development conditions have been optimized to maximize its performance on a range of porous substrates.

The timeline below outlines the key milestones in the history of this compound in fingerprinting:

References

The Chemistry of 1,2-Indandione and Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Indandione, a vicinal diketone, has garnered significant attention in the scientific community for its highly sensitive and fluorescent reaction with amino acids. This reaction has found a primary application in the field of forensic science for the detection of latent fingerprints on porous surfaces. However, the underlying chemistry holds broader implications for the development of sensitive analytical methods for amino acid detection and quantification, which is of interest in various research and drug development contexts. This technical guide provides a comprehensive overview of the core reaction mechanism between this compound and amino acids, supported by experimental protocols and data.

Core Reaction Mechanism

The reaction of this compound with α-amino acids is analogous to the well-known ninhydrin reaction and proceeds through a series of steps to form a highly fluorescent product often referred to as "Joullié's pink". The general mechanism can be summarized as follows:

-

Condensation: The reaction initiates with the nucleophilic attack of the amino group of the amino acid on one of the carbonyl groups of this compound, forming a hemiaminal intermediate.

-

Dehydration: The hemiaminal readily loses a molecule of water to form a Schiff base (imine).

-

Decarboxylation: The Schiff base undergoes decarboxylation, releasing carbon dioxide and forming a new intermediate.

-

Hydrolysis: The intermediate is hydrolyzed to yield an amine and 2-hydroxy-1,3-indandione.

-

Second Condensation: The newly formed amine then reacts with a second molecule of this compound.

-

Formation of a 1,3-Dipole Intermediate: This reaction proceeds through the formation of a C-N-C 1,3-dipole intermediate. This intermediate is a key species in the reaction and its existence has been confirmed by trapping it with dipolarophiles in [3+2] cycloaddition reactions.[1][2]

-

Final Product Formation: The 1,3-dipole intermediate rearranges and reacts further to form the final, highly fluorescent product, Joullié's pink.[2]

The overall reaction is influenced by several factors, including the specific amino acid, solvent, temperature, and the presence of catalysts.

Signaling Pathway Diagram

Caption: Reaction mechanism of this compound with an amino acid.

Quantitative Data

| Amino Acid | Relative Fluorescence Intensity |

| Alanine | Strong |

| Glycine | Strong |

| Serine | Strong |

| Leucine | Moderate |

| Valine | Moderate |

| Aspartic Acid | Moderate |

| Proline | Weak (forms a different, less fluorescent product) |

Note: This data is qualitative and intended for comparative purposes. Actual fluorescence intensity can be influenced by reaction conditions.

Experimental Protocols

Protocol 1: General Reaction of this compound with an Amino Acid in Solution

This protocol describes a general method for reacting this compound with an amino acid in a solvent for spectroscopic analysis.

Materials:

-

This compound

-

Amino acid (e.g., Glycine)

-

Methanol (or other suitable solvent)

-

Volumetric flasks

-

Pipettes

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in methanol.[3]

-

Prepare a 10 mM stock solution of the desired amino acid in methanol.

-

-

Reaction Mixture:

-

In a clean test tube or cuvette, mix 1 mL of the this compound stock solution with 1 mL of the amino acid stock solution.

-

Prepare a blank solution containing 1 mL of the this compound stock solution and 1 mL of methanol.

-

-

Reaction Incubation:

-

Allow the reaction mixture to incubate at room temperature for a specified time (e.g., 30 minutes) or apply gentle heating (e.g., 50°C for 10 minutes) to accelerate the reaction. The optimal time and temperature may vary depending on the amino acid and solvent.

-

-

Spectroscopic Analysis:

-

UV-Vis Spectroscopy: Record the absorption spectrum of the reaction mixture and the blank solution to identify the formation of new chromophores.

-

Fluorescence Spectroscopy: Record the fluorescence emission spectrum of the reaction mixture. Use an excitation wavelength determined from the absorption spectrum (typically in the range of 480-560 nm).[4]

-

Protocol 2: Development of Latent Fingerprints on Porous Surfaces

This protocol is adapted from forensic science procedures and outlines the use of this compound for visualizing amino acid residues in fingerprints.

Materials:

-

This compound solution (e.g., 0.2% w/v in a carrier solvent like HFE-7100 with 7% ethyl acetate).[3]

-

Porous substrate with latent fingerprints (e.g., paper).

-

Fume hood.

-

Heat source (e.g., oven or heat press).

-

Forensic light source (480-560 nm) and appropriate viewing filters.

Procedure:

-

Reagent Application:

-

In a fume hood, apply the this compound solution to the porous substrate by spraying, dipping, or using a brush.

-

-

Drying:

-

Allow the substrate to air-dry completely.

-

-

Development:

-

Heat the treated substrate in an oven at approximately 100°C for 10-20 minutes.[6] The optimal temperature and time can vary.

-

-

Visualization:

-

Examine the substrate under a forensic light source in the 480-560 nm range.[4] View the fluorescence through an orange or red filter.

-

-

Optional Post-Treatment with Zinc Chloride:

Experimental Workflow Diagram

Caption: A typical workflow for the reaction and analysis.

Factors Influencing the Reaction

Several factors can significantly impact the reaction between this compound and amino acids:

-

Solvent: The choice of solvent can affect the reaction rate and the stability of the fluorescent product. Alcohols like methanol can form hemiketals with this compound, which may alter its reactivity.[7] Carrier solvents like HFE-7100 are commonly used in forensic applications.[3]

-

Temperature and Humidity: Heat is often used to accelerate the reaction, particularly in fingerprint development.[6] Humidity can also play a role, with some studies suggesting it can influence the reaction on certain substrates.[8]

-

Catalysts (Zinc Chloride): The addition of zinc chloride has been shown to act as a Lewis acid catalyst, stabilizing a key intermediate and enhancing the color and luminescence of the final product, especially under dry conditions.[5][8]

-

Amino Acid Side Chain: The structure of the amino acid side chain (R-group) influences the electronic properties of the amino group and can affect the reaction kinetics and the fluorescence quantum yield of the resulting product.[2]

Health and Safety

This compound is a chemical that should be handled with appropriate safety precautions.[9][10][11][12]

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin. It can cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for detailed information before handling this compound.

Conclusion

The reaction between this compound and amino acids is a robust and sensitive method for the detection and potential quantification of amino acids. While its primary application has been in forensic science, a deeper understanding of the reaction mechanism and the factors that influence it opens up possibilities for its use in a broader range of scientific disciplines. Further research into the quantitative aspects of this reaction with a wider variety of amino acids and under different conditions will undoubtedly expand its utility as a valuable analytical tool.

References

- 1. Investigations of the reaction mechanisms of 1,2-indanediones with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.nauss.edu.sa [journals.nauss.edu.sa]

- 5. researchgate.net [researchgate.net]

- 6. 1,2 Indanedione - CHESAPEAKE BAY DIVISION - IAI [cbdiai.org]

- 7. researchgate.net [researchgate.net]

- 8. The effect of zinc chloride, humidity and the substrate on the reaction of 1,2-indanedione-zinc with amino acids in latent fingermark secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nebula.wsimg.com [nebula.wsimg.com]

- 10. 1,2-Indanedione, 95% | Fisher Scientific [fishersci.ca]

- 11. arrowheadforensics.com [arrowheadforensics.com]

- 12. arrowheadforensics.com [arrowheadforensics.com]

Spectroscopic Analysis of 1,2-Indandione Reaction Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Indandione has emerged as a crucial reagent, particularly in forensic science, for the detection of amino acids through the formation of vividly colored and highly fluorescent products. This technical guide provides an in-depth exploration of the spectroscopic analysis of these reaction products. It details the underlying reaction mechanisms, comprehensive experimental protocols for both the reaction and subsequent analysis, and a summary of the spectroscopic data available in the current literature. This document is intended to be a valuable resource for researchers and professionals engaged in the analysis of amino acids and the development of detection methodologies.

Introduction

This compound reacts with amino acids to produce a characteristic pale pink to purple product, often referred to as Joullié's pink.[1] This reaction is analogous to the well-known ninhydrin reaction and is valued for the strong fluorescence of its products, which allows for highly sensitive detection.[2] The reaction is particularly effective for developing latent fingerprints on porous surfaces, as it reacts with the amino acid residues present in sweat. Understanding the spectroscopic characteristics of these reaction products is essential for optimizing detection methods and for potential applications in other fields, such as in drug development and biochemical analysis. This guide covers the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.

Reaction Mechanism and Products

The reaction between this compound and an amino acid proceeds through a mechanism similar to a Strecker degradation. The initial step involves the formation of an imine intermediate, which then undergoes decarboxylation and hydrolysis to yield an aldehyde and a primary amine. This amine can then react with another molecule of this compound to form a 1,3-dipole intermediate.[3] This highly reactive species is central to the formation of the colored and fluorescent final product.[3]

The specific structure of the final product can vary depending on the reaction conditions and the amino acid involved. For the reaction with glycine in methanol, two primary products have been identified via Gas Chromatography-Mass Spectrometry (GC/MS): 2-carboxymethyliminoindanone and 1,2-di(carboxymethylimino)indane.[4]

Reaction Pathway Diagram

Caption: Reaction mechanism of this compound with an amino acid.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of analytical standards of this compound-amino acid adducts are not extensively detailed in the literature. The primary focus has been on protocols for the development of latent fingerprints.

General Reaction for Spectroscopic Analysis (solution-based)

This protocol is a generalized procedure based on common practices described in the literature for reacting this compound with amino acids in solution for subsequent spectroscopic analysis.

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. While methanol has been used, it can form hemiketals which may reduce reactivity; therefore, a non-alcoholic solvent such as acetonitrile or a formulation with HFE-7100 and ethyl acetate may be preferable for optimal reactivity.[5][6] A typical concentration for fingerprint development formulations is around 0.2% w/v.[5]

-

Amino Acid Solution: Prepare a solution of the amino acid of interest in the same solvent or a compatible one.

-

Reaction: Mix the this compound and amino acid solutions in a suitable reaction vessel. The reaction is typically carried out at room temperature.[4] The progress of the reaction can be monitored by the appearance of a pinkish color.

-

Post-Treatment (Optional): For fluorescence enhancement, a solution of zinc chloride can be added to the reaction mixture.[2]

Protocol for Latent Fingerprint Development

This protocol is for the practical application of this compound in forensic science.

-

Reagent Preparation: A common working solution involves this compound in a carrier solvent like HFE-7100, often with ethyl acetate and acetic acid as additives.[7] Zinc chloride may also be included in the formulation.[7]

-

Application: The reagent is applied to the porous surface (e.g., paper) by spraying, dipping, or with a brush.[8]

-

Drying: The treated item is allowed to air-dry completely in a fume hood.[8]

-

Development: Heat is applied to accelerate the reaction. This can be done in an oven at approximately 100°C for 10-20 minutes or with a heat press at around 165°C for 10 seconds.[1][7]

-

Visualization: The developed prints, which appear as a faint pink color, are then visualized under a forensic light source with excitation in the green region of the spectrum (approximately 515-570 nm) and viewed through an orange or red barrier filter.[8]

Experimental Workflow

Caption: General workflow for the analysis of this compound products.

Spectroscopic Data

Table 1: Spectroscopic Data for this compound Reagent

| Spectroscopic Technique | Solvent/Matrix | Peak Assignments and Values |

| ¹H NMR | DMSO-d₆ | δ 7.38–7.47 (m, 1H), 7.53–7.66 (m, 1H), 7.78–7.90 (m, 2H), 3.61 (s, 2H)[3] |

| ¹³C NMR | DMSO-d₆ | δ 36.46, 124.38, 127.47, 127.89, 136.24, 136.81, 147.30, 187.58, 199.54[3] |

| IR | KBr | 1765 cm⁻¹, 1710 cm⁻¹ (C=O stretching)[3] |

| HRMS | - | m/z calculated for C₉H₁₀NO₂ (M+NH₄)⁺: 164.0712, found: 164.0718[3] |

Table 2: Spectroscopic Data for this compound-Amino Acid Reaction Products

| Amino Acid | Spectroscopic Technique | Product(s) | Peak Assignments and Values |

| Glycine | GC/MS | 2-carboxymethyliminoindanone | MW = 203 g/mol [4] |

| 1,2-di(carboxymethylimino)indane | MW = 260 g/mol [4] | ||

| Time-Resolved Fluorescence | Mixture of above products | τ₁ = 7.69 ns, τ₂ = 1.27 ns[4] | |

| Alanine | UV-Vis/Fluorescence | Joullié's pink analog | Pale pink color in methanol solution[9] |

| Fluorescence enhanced by ZnCl₂ post-treatment[9] | |||

| Various (21 total) | Fluorescence Spectroscopy | Joullié's pink analogs | Fluorescence intensity is dependent on the specific amino acid.[10] |

| Emission peak position does not significantly change with different amino acids.[10] |

Note: Detailed NMR and MS fragmentation data for the purified reaction products with various amino acids are not sufficiently available in the reviewed literature to be presented in a comprehensive table.

Summary and Outlook

The reaction of this compound with amino acids provides a robust method for their detection, with significant applications in forensic science. The spectroscopic analysis of the resulting products is key to understanding and optimizing this process. While the general mechanism and the products of the reaction with glycine are well-characterized, there is a notable lack of comprehensive, tabulated spectroscopic data (NMR, MS, detailed UV-Vis and fluorescence) for the reaction products with a wider range of amino acids.

Future research should focus on the synthesis, purification, and detailed spectroscopic characterization of the reaction products of this compound with a broader array of amino acids. This would enable the creation of a comprehensive spectral library, which would be invaluable for researchers in forensics, biochemistry, and drug development. Such a library would facilitate more precise identification and quantification of amino acids in various matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectra and time-resolved fluorescence spectroscopy of the reaction product of glycine with 1,2-indanedione in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]

- 8. 1,2 Indanedione - CHESAPEAKE BAY DIVISION - IAI [cbdiai.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence of 1,2-Indanedione with Amino Acids Present in the Fingerprint Residue: Application in Gender Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety Considerations for 1,2-Indandione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the official Safety Data Sheet (SDS) and follow all applicable safety regulations and guidelines when handling 1,2-Indandione.

Executive Summary

Toxicological Profile

This compound is classified as harmful if swallowed and is an irritant to the skin, eyes, and respiratory system. It may also cause skin sensitization. Some sources suggest potential effects on the central nervous system, cardiovascular system, and respiratory system upon ingestion.

Acute Toxicity

The primary routes of acute exposure are ingestion, skin contact, eye contact, and inhalation.

-

Oral: Harmful if swallowed. Ingestion may cause irritation of the gastric and intestinal mucosa, leading to symptoms such as nausea, vomiting, and diarrhea.[1]

-

Dermal: Causes skin irritation.[1][2][3] Symptoms may include tingling and irritation.[1] It may also cause skin sensitization, leading to allergic reactions upon repeated exposure.[1]

-

Inhalation: May cause respiratory irritation.[1][2][3] Inhalation of dust can lead to a dry or sore throat, coughing, and irritation of the respiratory tract and nasal mucous membranes.[1]

-

Eye: Causes serious eye irritation.[1][2][3] Symptoms include redness and irritation of the eye tissue.[1]

Quantitative Toxicological Data

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 600 mg/kg | [1] |

| LDLo (Lowest Published Lethal Dose) | Rat | Oral | 250 mg/kg | [1] |

No specific dermal LD50 or inhalation LC50 data were found in the reviewed literature.

Chronic Toxicity and Other Health Effects

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to classify this compound regarding its carcinogenic, mutagenic, or reproductive toxicity.[4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][5]

Signaling Pathways and Mechanism of Toxicity

Currently, there is a lack of publicly available scientific literature detailing the specific cellular signaling pathways that are directly affected by this compound to produce its toxic effects. The observed irritation is likely a result of direct chemical reactivity with cellular components, leading to cell damage and an inflammatory response, rather than a targeted interaction with a specific signaling cascade.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are required to prevent skin contact.[1][6]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Storage

Store this compound in a tightly closed, opaque container in a cool, dry, and dark place away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[1]

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Accidental Release Measures

In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Small spills can be absorbed with an inert material (e.g., sand, earth) and placed in a suitable container for disposal. Avoid generating dust. Prevent the spill from entering drains or waterways.[6]

Fire-Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire. A solid stream of water may scatter the material. Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Experimental Protocols: Representative Example

Acute Oral Toxicity Study (Based on OECD 420)

Objective: To determine the acute oral toxicity of this compound.

Test Animals: Typically, young adult female rats are used.

Methodology:

-

Dose Selection: A sighting study is performed with a single animal to determine the appropriate starting dose.

-

Main Study:

-

Animals are fasted overnight prior to dosing.

-

A single dose of this compound, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage.

-

A control group receives the vehicle only.

-

A sequential dosing procedure is used, with the dose for each subsequent animal being adjusted based on the outcome for the previously dosed animal.

-

-

Observations:

-

Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

All animals are subjected to a gross necropsy at the end of the observation period.

-

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

The following diagram illustrates the workflow for this representative experimental protocol.

Conclusion

This compound is a valuable chemical reagent with known health and safety hazards. A thorough understanding of its toxicological properties and strict adherence to safe handling protocols are essential to minimize the risk of exposure and ensure a safe working environment for all personnel. Further research into the specific mechanisms of toxicity, including potential interactions with cellular signaling pathways, would provide a more complete understanding of its toxicological profile.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 1,2-Indandione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Indandione, an organic compound with the molecular formula C₉H₆O₂, is a yellow solid classified as a vicinal diketone within an indane framework.[1] This guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols for its synthesis and application, and key reaction pathways. Its primary application lies in forensic science as a sensitive reagent for the detection of latent fingerprints on porous surfaces, where it reacts with amino acids to produce a fluorescent product.[1][2]

Physical and Chemical Properties

This compound exhibits a range of physical and chemical properties that are crucial for its application and handling. These properties have been determined through various analytical techniques and are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆O₂ | [1] |

| Molecular Weight | 146.14 g/mol | [3] |

| Appearance | White to yellow to green powder/crystals | [2] |

| Melting Point | 117-124 °C | [1] |

| Boiling Point | 62-66 °C at 0.1 Torr | [2] |

| Solubility | Soluble in common organic solvents such as ethyl acetate and petroleum ether. Alcohols should be avoided in formulations as they can diminish reactivity with amino acids. | [4][5] |

| CAS Number | 16214-27-0 | [1] |

Spectroscopic Data

| Spectroscopic Technique | Data | Reference(s) |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.38-7.47 (m, 1H), 7.53-7.66 (m, 1H), 7.78-7.90 (m, 2H), 3.61 (s, 2H) | [4] |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 36.46, 124.38, 127.47, 127.89, 136.24, 136.81, 147.30, 187.58, 199.54 | [4] |

| Infrared (IR) Spectroscopy (KBr) | 1765 cm⁻¹, 1710 cm⁻¹ (C=O stretching) | [4] |

| High-Resolution Mass Spectrometry (HRMS) | m/z calculated for C₉H₁₀NO₂ [M+NH₄]⁺: 164.0712, found: 164.0718 | [4] |

| Maximum Absorption Wavelength (λmax) | 484 nm | [2] |

Experimental Protocols

Synthesis of this compound

This compound is commonly prepared by the oxidation of 1-indanone using selenium dioxide.[1]

Materials:

-

1-Indanone

-

Selenium dioxide (SeO₂)

-

Dioxane (as solvent)

-

Ethyl acetate

-

Petroleum ether

-

Reflux apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-indanone in dioxane.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the mixture to reflux and maintain for a period sufficient to complete the reaction, monitoring by a suitable method like Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated selenium metal.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by recrystallization.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethyl acetate

-

Petroleum ether

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethyl acetate in an Erlenmeyer flask.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot to remove the charcoal.

-

To the hot, clear solution, slowly add petroleum ether until the solution becomes slightly turbid (cloudy).

-

Allow the flask to cool slowly to room temperature to allow for the formation of crystals.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold petroleum ether.

-

Dry the crystals in a desiccator or a vacuum oven.

Development of Latent Fingerprints

This protocol describes the preparation of a working solution and the subsequent development of latent fingerprints on porous surfaces.[2][6]

Materials:

-

This compound

-

Ethyl acetate

-

Petroleum ether (or a substitute like HFE-7100)

-

Glacial acetic acid (optional, depending on the specific formulation)

-

Zinc chloride (for post-treatment)

-

Spray bottle or dipping tray

-

Heat source (e.g., oven, heat press)

-

Forensic light source

Procedure for Working Solution Preparation:

-

Prepare a stock solution by dissolving this compound in a mixture of ethyl acetate and glacial acetic acid (a common ratio is 9:1 ethyl acetate to acetic acid).[6]

-

For the working solution, dilute the stock solution with a non-polar solvent like petroleum ether. A typical final concentration of this compound is around 0.2 g per liter.[6]

-

Store the solution in a dark, cool place.

Procedure for Fingerprint Development:

-

Apply the working solution to the porous surface (e.g., paper) by spraying or dipping.

-

Allow the solvent to evaporate completely in a well-ventilated area.

-

Apply heat to accelerate the reaction between this compound and the amino acids in the fingerprint residue. Common methods include heating in an oven at 100°C for 10-20 minutes or using a heat press at a higher temperature for a shorter duration.[6]

-

Visualize the developed fingerprints under a forensic light source (typically in the green light region, around 520-530 nm) using an appropriate viewing filter. The developed prints will exhibit fluorescence.

-

(Optional) A post-treatment with a zinc chloride solution can be applied to enhance the fluorescence.[5]

Reaction Mechanism and Visualization

The primary chemical reaction of this compound in fingerprint development is its reaction with amino acids present in the sweat residue. This reaction forms a fluorescent product, often referred to as Joullié's Pink.[2]

Reaction of this compound with Amino Acids

The proposed mechanism involves a nucleophilic attack of the amino group of the amino acid on one of the carbonyl groups of this compound, followed by dehydration to form a Schiff base. This intermediate then undergoes further reactions, including decarboxylation and rearrangement, to form the final fluorescent product.

Caption: Reaction pathway of this compound with an amino acid.

Experimental Workflow for Latent Fingerprint Development

The process of developing latent fingerprints using this compound follows a structured workflow to ensure optimal results.

Caption: Workflow for latent fingerprint development using this compound.

Safety and Handling

This compound is a chemical that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

-

Skin and Body Protection: Lab coat and appropriate protective clothing.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

Solubility Profile of 1,2-Indandione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,2-Indandione, a crucial compound in various scientific applications, notably in forensic science for the development of latent fingerprints. This document compiles available data on its solubility in different solvents, details experimental protocols for solution preparation, and presents logical workflows for its application.

Executive Summary

This compound is a yellow solid organic compound with the molecular formula C₉H₆O₂.[1] Its utility, particularly in forensic applications, is highly dependent on its solubility in various organic solvents. While precise quantitative solubility data (i.e., saturation points) is not widely published, extensive use in forensic formulations provides substantial insight into effective solvent systems. This guide summarizes these findings, offering a practical framework for researchers and professionals working with this compound.

Solubility of this compound

This compound exhibits a range of solubilities in different organic solvents, and is generally described as being soluble in many organic solvents and slightly soluble in water.[2][3] Its solubility is a key factor in the preparation of stable and effective working solutions for various applications.

Qualitative Solubility

-

Water : Slightly soluble.[2]

-

Organic Solvents : Generally soluble in a variety of organic solvents, including alcohols (with some stability caveats), ethers, and petroleum ether.[3] It is noted to have good solubility in apolar solvents.[4]

Quantitative Solubility Data

| Solvent System | This compound Concentration (g/L) | Notes |

| HFE-7100 with 7% Ethyl Acetate | 2 | A common formulation for fingerprint development. |

| Petroleum Ether, Pentane, or Heptane | Not specified, but used as a carrier solvent. | This compound is first dissolved in ethyl acetate and acetic acid before dilution with the hydrocarbon solvent.[5] |

| Dichloromethane | Not specified, but suggested for use when ink is present on paper. | |

| Ethyl Acetate and Acetic Acid | Not specified, but used as the initial dissolving solution. | This compound is dissolved in this mixture before being diluted with a less polar solvent.[5] |

Experimental Protocols

The following are detailed methodologies for the preparation of this compound solutions, primarily based on protocols developed for forensic applications.

Preparation of this compound Stock Solution

This protocol is a common starting point for creating working solutions.

Materials:

-

This compound powder

-

Ethyl acetate

-

Glacial acetic acid

-

Dark glass bottle for storage

Procedure:

-

Weigh 4 grams of this compound powder.

-

In a clean, dry glass container, combine 450 mL of ethyl acetate and 50 mL of glacial acetic acid.

-

Add the this compound powder to the solvent mixture.

-

Stir the mixture until the this compound is completely dissolved. This may take some time.

-

Transfer the resulting stock solution to a dark glass bottle for storage to prevent photochemical reactions.[5]

Preparation of this compound-Zinc (IND-Zn) Working Solution

This formulation is widely used for enhancing the fluorescence of developed fingerprints.

Materials:

-

This compound stock solution (from 3.1)

-

Zinc chloride stock solution (see below for preparation)

-

HFE-7100 (carrier solvent)

Procedure for Zinc Chloride Stock Solution:

-

Dissolve 8 grams of zinc chloride in 200 mL of absolute ethanol.

-

Store this solution in a dark glass bottle.

Procedure for IND-Zn Working Solution:

-

In a clean, dry container, mix 50 mL of the this compound stock solution with 2 mL of the zinc chloride stock solution.

-

Add 450 mL of HFE-7100 to the mixture.

-

Mix thoroughly. This working solution is now ready for use.

Visualization and Logical Workflows

The primary application for which detailed workflows of this compound are available is in the sequential processing of evidence for latent fingerprints.

General Experimental Workflow for Latent Fingerprint Development

The following diagram illustrates a typical workflow for the development of latent fingerprints on porous surfaces using a this compound solution.

Caption: A typical workflow for developing latent fingerprints.

Logical Relationship of Components in a Common Formulation

The components of a this compound formulation are chosen for specific functions that work together to create an effective reagent.

Caption: Functional relationships of formulation components.

Stability and Storage

Working solutions of this compound are not indefinitely stable and can degrade over a period of weeks.[4] It is recommended to store solutions in dark brown glass bottles to protect them from light, which can cause photochemical reactions.[5] The powdered form of this compound is considered to be completely stable.[4] While alcohols can be effective solvents for the initial dissolution of this compound, it is often recommended to avoid them in working solutions as they can form less reactive hemiketals, potentially reducing the effectiveness of the reagent.

Conclusion

While comprehensive quantitative solubility data for this compound remains elusive in publicly available literature, its extensive use in forensic science provides a wealth of practical knowledge regarding its behavior in various solvent systems. The formulations and protocols detailed in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively work with this compound. The provided workflows and component relationship diagrams serve to illustrate the practical application and chemical logic behind its use. Further research into the precise solubility limits of this compound in a wider range of solvents would be a valuable addition to the scientific literature.

References

Methodological & Application

Application Notes and Protocols: 1,2-Indandione for Latent Fingerprint Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Indandione is a highly effective chemical reagent for the development of latent fingerprints on porous surfaces such as paper and cardboard.[1][2] It reacts with amino acid residues present in fingerprint sweat to produce a pale pink product that exhibits strong fluorescence under specific light conditions, allowing for high-sensitivity detection.[2][3] This application note provides detailed protocols for the preparation of this compound solutions and the subsequent development and visualization of latent fingerprints.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 16214-27-0 |

| Appearance | Solid powder |

| Molecular Formula | C₉H₆O₂ |

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures.

General Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a lab coat.[5][6]

-

Do not eat, drink, or smoke when handling this chemical.[4][7]

First Aid:

-

If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

If on skin: Wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing.

-

If in eyes: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[7] Seek medical attention.[4]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[7]

Solution Preparation

The stability of the this compound working solution can be a concern as the molecules may interact over time, reducing its effectiveness.[8] It is recommended to prepare fresh working solutions and store them in dark bottles, away from light, to prolong their shelf life.[5][9] Some formulations have a shelf life of up to 3 months when stored in the dark at room temperature.[8] Methanol and ethanol should be avoided in working solutions as they can lead to instability.[8][9]

Stock and Working Solution Formulations

Several formulations for this compound working solutions have been developed. The choice of formulation may depend on environmental conditions, such as humidity, and the type of porous surface being examined.[3]

| Formulation | This compound | Ethyl Acetate | Acetic Acid | HFE-7100 | Other Components | Reference |

| Standard | 2 g | 70 mL | - | 930 mL | - | [5][10] |

| With Acetic Acid | 1 g | 50 mL | 50 mL | 639 mL | - | [11] |

| Wiesner et al. | 2 g | 70 mL | - | 930 mL | - | [8] |

| UK Formulation | 0.125 g | 45 mL | 5 mL | 500 mL | 0.25 mL ZnCl₂ stock solution | [12] |

| FBI Formulation (Working Solution from Stock) | - | - | - | - | 400 mL this compound Stock Solution, Zinc Chloride Stock Solution | [13] |

Zinc Chloride Stock Solution (Optional Post-Treatment): A post-treatment with a zinc chloride solution can enhance the fluorescence of the developed fingerprints.[3][11]

| Component | Amount |

| Zinc Chloride | 8 g |

| Ethanol | 200 mL |

Reference:[11]

Experimental Protocols

Preparation of this compound Working Solution (Standard Formulation)

-

Weigh 2 grams of this compound powder.

-

In a fume hood, dissolve the this compound in 70 mL of ethyl acetate. Stir until fully dissolved.

-

Slowly add 930 mL of HFE-7100 to the mixture while stirring.

-

Transfer the solution to a dark, clean, and dry glass bottle for storage.

Fingerprint Development and Visualization

-

Application: Apply the this compound working solution to the porous surface by dipping, spraying, or using a squirt bottle.[3][5]

-

Drying: Allow the treated item to air dry completely in a fume hood.

-

Development: The development of fingerprints can be accelerated using heat and humidity. The optimal conditions can vary.[3]

-

Oven: Heat the item in an oven at 100°C for 10-20 minutes.[9][10] Some protocols suggest a humidity of around 60%.[9]

-

Heat Press: A heat press can also be used, for example, at 165°C for 10 seconds.[2][14]

-

Room Temperature: Development can occur at room temperature, but it may take several days.[3]

-

Note: Do not use heat on thermal paper as it will cause the paper to darken.[5]

-

-

Visualization: Developed fingerprints will appear as a pale pink color.[3] They will fluoresce strongly under a forensic light source.

-

Storage of Developed Prints: Developed prints are sensitive to light and should be stored in the dark to prevent photodegradation and preserve fluorescence.[1][9]

Diagrams

References

- 1. Optimization and initial evaluation of this compound as a reagent for fingerprint detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fingerprint Development by 1,2-Indanedione [fingerprintexpert.in]

- 4. echemi.com [echemi.com]

- 5. arrowheadforensics.com [arrowheadforensics.com]

- 6. nebula.wsimg.com [nebula.wsimg.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. bvda.com [bvda.com]

- 9. bvda.com [bvda.com]

- 10. 1,2 Indanedione - CHESAPEAKE BAY DIVISION - IAI [cbdiai.org]

- 11. marshall.edu [marshall.edu]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]

- 14. Optimisation and evaluation of 1,2-indanedione for use as a fingermark reagent and its application to real samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of Latent Fingerprints with 1,2-Indandione

Introduction

1,2-Indandione is a chemical reagent highly effective for the development of latent fingerprints on porous surfaces such as paper and cardboard.[1][2] It reacts with amino acid residues present in fingerprint sweat to produce a pale pink-colored product known as Joullié's Pink.[1][2][3] This product is strongly fluorescent under a specific light source, enabling high-sensitivity detection of latent prints.[1][3] The fluorescence can be further intensified by a post-treatment with a zinc chloride solution.[1][4] Studies have shown that this compound can develop more fingerprints than DFO, ninhydrin, or a combination of the two.[5][6] In some cases, it has developed 46% more identifiable prints than the DFO-ninhydrin sequence.[7][8]

Chemical Principle

This compound reacts with amino acids in fingerprint residue through a mechanism analogous to that of ninhydrin.[1] This reaction forms a highly fluorescent product, allowing for the visualization of fingerprint ridges under a forensic light source.[1]

Experimental Protocols

1. Materials and Equipment

-

This compound powder

-

Ethyl acetate

-

A non-polar carrier solvent such as 3M™ Novec™ 7100 Engineered Fluid or petroleum ether[1][9]

-

Zinc Chloride (for post-treatment)

-

Methanol (for zinc chloride solution)

-

Fume hood

-

Glass beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

Spray bottle or dipping tray

-

Humidity chamber or oven capable of maintaining temperatures between 80-165°C and relative humidity of 60-80%[1][5][10]

-

Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

2. Reagent Preparation

Working Solution:

A common formulation for the this compound working solution is as follows:

-

In a glass beaker, dissolve 2.0 g of this compound powder in 70 mL of ethyl acetate.[10]

-

Use a magnetic stirrer to ensure the powder is completely dissolved, which may take approximately 20 minutes.[1][10]

-

Once dissolved, add this mixture to 930 mL of a non-polar carrier solvent like 3M™ Novec™ 7100.[1][10]

-

Stir the final solution thoroughly.[1]

-

Store the solution in a dark bottle in a refrigerator to enhance its shelf life.[10]

Note: The use of acetic acid in formulations is debated, with some studies finding it improves results while others report it can lead to unclear prints, possibly due to variations in the acid content of the paper being examined.[5]

Zinc Chloride Post-Treatment Solution:

While commercially available solutions are common, a zinc chloride solution can also be prepared in the lab.[1] A typical preparation involves dissolving zinc chloride in methanol.[1]

3. Application of this compound Solution

All application procedures should be carried out in a fume hood.[1]

The this compound solution can be applied by either spraying or dipping:[1][10]

-

Spraying: Use a fine mist sprayer to evenly coat the surface of the evidence. Avoid oversaturating the item.[1]

-

Dipping: Immerse the evidence in the solution for approximately 5 seconds.[11]

After application, the evidence must be air-dried completely in the fume hood before proceeding to the development stage.[1][11]

4. Development of Latent Prints

Heat is used to accelerate the development process.[5][11] Several methods can be employed:

-

Oven/Humidity Chamber: Place the treated evidence in an oven or humidity chamber at 80-100°C with 60-80% relative humidity for 10-20 minutes.[10]

-

Heat Press: A heat press set to a higher temperature for a shorter duration, such as 165°C for 10 seconds, has been shown to produce excellent initial color and intense luminescence.[5][6]

Note: For heat-sensitive papers, such as thermal paper, heat application should be avoided as it can darken the paper. Room temperature development over 4-5 days is an alternative.[5][10]

5. Visualization

Developed prints will appear as a pale pink color.[1][11] To view the fluorescence:

-

Use a forensic light source with an excitation wavelength of approximately 520-530 nm.[1][3]

-

View the evidence through orange or red goggles or filters (570-590 nm).[1][3]

-

The prints should fluoresce brightly, revealing the ridge detail.

6. Post-Treatment with Zinc Chloride (Optional)

To enhance the fluorescence and color of the developed prints, a zinc chloride solution can be applied.[1][4][5]

-

Lightly spray the zinc chloride solution onto the developed prints within a fume hood.[3]

-

Allow the evidence to air-dry completely.[3]

-

Re-examine the evidence under the forensic light source as described in the visualization step. Re-heating briefly with a heat press after zinc chloride application can also yield optimal results.[3]

Data Presentation

Table 1: Comparison of Development Conditions

| Development Method | Temperature | Time | Relative Humidity | Outcome |

| Oven/Humidity Chamber | 80-100°C | 10-20 minutes | 60-80% | Standard development |

| Heat Press | 100°C | 2-5 minutes | Not specified | Accelerated development |

| Heat Press | 165°C | 10 seconds | Not specified | Optimal initial color and intense luminescence[5][6] |

| Room Temperature | Ambient | 4-5 days | Ambient | For heat-sensitive materials[5] |

Table 2: Comparison with Other Reagents

| Reagent/Sequence | Efficacy | Notes |

| This compound | High | Often develops more prints than DFO or ninhydrin.[5] |

| DFO | Moderate to High | This compound is generally considered at least as sensitive, with some studies showing higher sensitivity for this compound.[6] |

| Ninhydrin | Moderate | This compound can improve ninhydrin-developed prints, but the reverse is not effective.[5] |

| DFO-Ninhydrin Sequence | High | This compound has been shown to develop 46% more identifiable prints than this sequence in some studies.[7][8] |

Diagrams

Caption: Workflow for latent print development using this compound.

Caption: Reaction and fluorescence mechanism of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.nauss.edu.sa [journals.nauss.edu.sa]

- 3. bvda.com [bvda.com]

- 4. researchgate.net [researchgate.net]

- 5. Fingerprint Development by 1,2-Indanedione [fingerprintexpert.in]

- 6. Optimisation and evaluation of 1,2-indanedione for use as a fingermark reagent and its application to real samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Development of Latent Fingerprints: 1,2-Indanedione Has Come of Age [store.astm.org]

- 8. Chemical development of latent fingerprints: 1,2-indanedione has come of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. arrowheadforensics.com [arrowheadforensics.com]

- 11. caronscientific.com [caronscientific.com]

Application Note: Enhanced Visualization of Aged Latent Fingerprints on Porous Surfaces using 1,2-Indandione

Audience: Researchers, scientists, and drug development professionals.

Introduction

The visualization of latent fingerprints, especially on porous substrates like paper and cardboard, is a critical task in forensic science. As fingerprints age, the degradation of their chemical components can make them difficult to develop with traditional methods. 1,2-Indandione is a highly sensitive amino acid reagent that has proven to be exceptionally effective for developing latent fingerprints, particularly aged ones, on porous surfaces.[1][2] It reacts with amino acid residues in fingerprint sweat to produce a pale pink product that exhibits strong fluorescence, often revealing more detail than older reagents like Ninhydrin or even 1,8-Diazafluoren-9-one (DFO).[3][4][5] On a variety of paper exhibits, this compound has been shown to develop more fingerprints than DFO, ninhydrin, or a sequence of both.[3][6] This application note provides a comprehensive protocol for the preparation and application of this compound, along with comparative data and visual workflows for researchers.

Principle of Detection

This compound is an analog of ninhydrin and reacts with amino acids present in the eccrine sweat component of a fingerprint deposit.[3] This reaction, accelerated by heat and humidity, forms a highly fluorescent product known as "Joullié's Pink".[1][7] The resulting ridges are often not clearly visible in white light but fluoresce brightly when excited with light in the green region of the spectrum (approx. 515-570 nm), allowing for high-contrast visualization and digital capture through an orange or red barrier filter.[8][9][10] The addition of a zinc salt post-treatment can further enhance the fluorescence intensity and color of the developed print.[3]

Experimental Protocols

3.1. Reagent Preparation

A number of formulations exist, with discrepancies in the literature regarding the ideal composition due to regional variations in paper acidity and environmental conditions.[3][6] The following is a widely cited and effective formulation.

This compound Working Solution:

-

In a clean glass beaker, dissolve 2.0 g of this compound in 70 mL of ethyl acetate. Use a magnetic stirrer until the solid is fully dissolved (approx. 20 minutes).[11]

-

In a separate container, measure 930 mL of HFE-7100 carrier solvent.

-

Add the dissolved this compound/ethyl acetate mixture to the HFE-7100 solvent.[11]

-

Mix thoroughly.

-

Store the final solution in a dark, stoppered glass bottle in a refrigerator to enhance its shelf life.[10][11]

Note: Some formulations recommend the inclusion of a small amount of acetic acid (e.g., 10 mL per liter of carrier solvent) to increase fluorescence, though excessive amounts can raise background fluorescence.[12] For post-treatment enhancement, a separate zinc chloride solution can be prepared.

3.2. Fingerprint Development and Visualization

-

Application: Apply the this compound working solution to the porous substrate by spraying, dipping, or washing inside a fume hood.[3][9][11]

-

Drying: Allow the item to air dry completely within the fume hood.[9]

-

Development (Heat/Humidity): To accelerate development, place the item in a humidity chamber or oven at 80°C to 100°C with 60% to 80% relative humidity for 10 to 20 minutes.[3][11] Alternatively, a heat press set to 165°C for 10 seconds can provide excellent results.[6] Development can occur at room temperature, but it may take several days.[3]

-

Initial Examination: The developed prints may appear as a faint pink color.[7][10]

-

Fluorescence Visualization: Examine the item using a forensic light source. Illuminate the surface with green light (optimal excitation is around 520-530 nm).[3][7]

-

Imaging: View the resulting fluorescence through an orange or red barrier filter (e.g., 590 nm).[3][10] Capture images using a high-resolution camera equipped with the corresponding filter.

-

Storage: After development, store items in the dark, as the fluorescent product can degrade upon exposure to light.[1][12][13] If fluorescence fades, it may be restored by storing the item in the dark overnight.[10]

Data Presentation: Reagent Comparison

This compound is often used in sequence with other reagents. Its performance relative to DFO and ninhydrin is summarized below.

| Feature | This compound | DFO (1,8-Diazafluoren-9-one) | Ninhydrin |

| Target Compound | Amino Acids | Amino Acids | Amino Acids |

| Appearance (Visible Light) | Faint Pink | Pale Pink / Faint | Purple (Ruhemann's Purple) |

| Fluorescence | Strong Yellow/Green Fluorescence | Strong Orange/Red Fluorescence | Weak (Requires post-treatment) |

| Excitation Wavelength | ~520-530 nm (Green)[3] | ~510-570 nm (Green) | N/A (primarily absorption-based) |

| Viewing Filter | Orange/Red (~590 nm)[3] | Orange/Red | N/A |

| Development Conditions | 100-165°C, with or without humidity[3][6] | ~100°C, low humidity | 20-80°C, 65-80% humidity[9] |

| Sensitivity | Very High; develops more prints than DFO or Ninhydrin alone or in sequence[3][4] | High | Good |

| Substrate Suitability | Porous (Paper, Cardboard) | Porous (Paper, Cardboard) | Porous (Paper, Cardboard) |

Visualizations

Caption: Workflow for the development and analysis of aged fingerprints using this compound.

Caption: Simplified reaction of this compound with amino acids to form a fluorescent product.

Discussion